![molecular formula C24H18FN7O3 B2391430 3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920368-72-5](/img/structure/B2391430.png)
3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, a piperazine ring, and a chromenone ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents due to its large number of aromatic rings and polar functional groups .Scientific Research Applications
Antimicrobial and Insecticidal Properties
- Heterocyclic Compounds as Insecticidal Agents: Novel biologically active heterocyclic compounds, including various pyrimidine derivatives, have shown potent toxic effects against certain pests, suggesting potential agricultural applications (Soliman et al., 2020).
- Antimicrobial Activities of Novel Derivatives: Synthesized derivatives with core structures similar to the compound have been evaluated for their antibacterial activity against resistant strains, highlighting their potential in developing new antimicrobial agents (Sunduru et al., 2011).
Receptor Antagonism for Therapeutic Use
- Serotonin Receptor Antagonists: Research into bicyclic triazol and triazine derivatives has uncovered potent 5-HT2 antagonist activity, suggesting potential therapeutic applications in neurological disorders (Watanabe et al., 1992).
Exploration of Biological Activities
- Antitumor and Antimicrobial Activities: Compounds synthesized from reactions involving key intermediates related to the compound of interest have been screened for their cytotoxic and antimicrobial activities, providing insights into their potential biomedical applications (Riyadh, 2011).
Structural Analogues for Enhanced Activities
- Synthesis and Evaluation of Fluorinated Derivatives: The creation and biological evaluation of novel fluorinated derivatives based on structures similar to the compound have been explored, indicating the potential for enhancing antimicrobial and antiproliferative activities through structural modifications (Dolzhenko et al., 2008).
Mechanism of Action
Target of Action
Compounds with a triazolo-pyrimidine core structure have been found to exhibit various biological activities. They often interact with enzymes or receptors in the body, which can influence cellular processes. The specific targets of “3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one” would depend on its precise chemical structure and the biological context in which it is used .
Mode of Action
The mode of action of such compounds typically involves binding to their target proteins, thereby modulating their activity. This can result in changes to cellular signaling pathways, gene expression, or other cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its target of action. Once the compound binds to its target, it can influence the activity of the pathway in which the target is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling, gene expression, cell growth, or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s solubility, stability, and its interactions with its target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O3/c25-16-5-3-6-17(13-16)32-22-20(28-29-32)21(26-14-27-22)30-8-10-31(11-9-30)23(33)18-12-15-4-1-2-7-19(15)35-24(18)34/h1-7,12-14H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGSJGTHYCZSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC6=CC=CC=C6OC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-morpholin-4-ylphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de](/img/structure/B2391347.png)
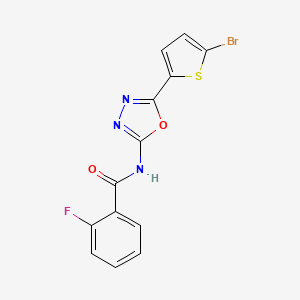
![6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2391352.png)
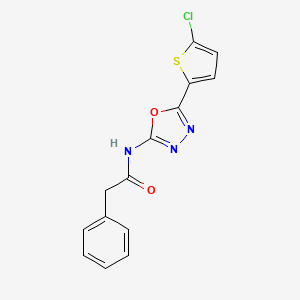
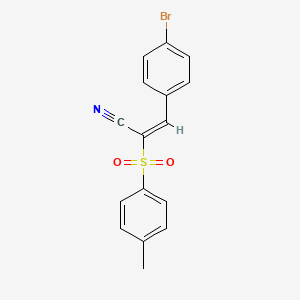
![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2391358.png)
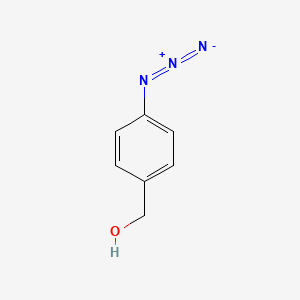
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2391361.png)
![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)
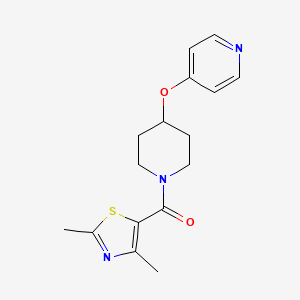
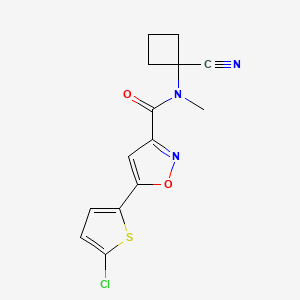
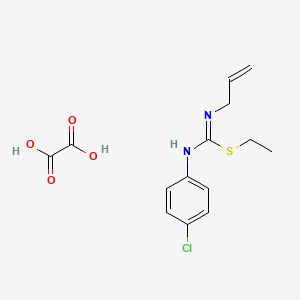
![N-(2,5-dimethylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2391369.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391370.png)
